molecular formula C5H11NO2S B3328617 L-Methionine-methyl-13C CAS No. 49705-26-2

L-Methionine-methyl-13C

Cat. No. B3328617
CAS RN: 49705-26-2
M. Wt: 150.21 g/mol
InChI Key: FFEARJCKVFRZRR-YWQIHCTDSA-N
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Description

L-Methionine-methyl-13C is a sulfur-containing amino acid that is commonly used for isotopic labeling of methyl groups in methionine residues of proteins for NMR spectroscopy studies . Methionine is a common methyl-group donor to various substrates, such as creatine, epinephrine, ergosterol, and choline .


Synthesis Analysis

The synthesis of L-Methionine-methyl-13C involves the use of a 13C-methyl-group-labeled methionine precursor . This precursor is incorporated into the SH2 domain of the protein PLC-γ1 . The synthesis process also involves the use of methionine synthase, which has a strong normal 13C kinetic isotope effect .


Molecular Structure Analysis

The molecular structure of L-Methionine-methyl-13C is represented by the linear formula: 13CH3SCH2CH2CH(NH2)CO2H . It has a molecular weight of 150.20 .


Chemical Reactions Analysis

L-Methionine-methyl-13C is involved in various chemical reactions. It is a common methyl-group donor to various substrates, such as creatine, epinephrine, ergosterol, and choline . The methylation process involves the use of methionine synthase .

Scientific Research Applications

Isotopic Labeling for NMR Spectroscopy Studies

L-Methionine-methyl-13C is commonly used for the isotopic labeling of methionine protein residues for NMR spectroscopy studies . This allows researchers to study the structure and dynamics of proteins at the atomic level, providing valuable insights into their function and interactions .

Methyl-Group Donor

Methionine is a common methyl-group donor to various substrates, such as creatine, epinephrine, ergosterol, and choline . This plays a crucial role in many biological processes, including the synthesis of proteins and other biomolecules .

Biomolecular NMR

In the field of biomolecular NMR, L-Methionine-methyl-13C is used to study the structure, dynamics, and interactions of biomolecules . This can help in understanding the molecular mechanisms underlying various biological processes .

Metabolism Studies

L-Methionine-methyl-13C can be used in metabolism studies . By tracking the incorporation of the 13C label into metabolic products, researchers can gain insights into metabolic pathways and their regulation .

Metabolomics

In metabolomics, L-Methionine-methyl-13C can be used to trace the fate of methionine in metabolic pathways . This can help in identifying metabolic markers and understanding the role of methionine metabolism in various diseases .

Proteomics

In proteomics, L-Methionine-methyl-13C can be used for the isotopic labeling of proteins . This can facilitate the identification and quantification of proteins in complex mixtures, aiding in the study of protein expression, modification, and interaction .

Mechanism of Action

Target of Action

L-Methionine-methyl-13C is a sulfur-containing amino acid that is commonly used for isotopic labeling of methyl groups in methionine residues of proteins . Methionine is a common methyl-group donor to various substrates, such as creatine, epinephrine, ergosterol, and choline .

Mode of Action

L-Methionine-methyl-13C interacts with its targets by donating its methyl group. This process is crucial in various biochemical reactions, including the methylation of certain proteins .

Biochemical Pathways

The primary biochemical pathway affected by L-Methionine-methyl-13C is the methionine cycle, which is part of one-carbon metabolism . In this cycle, methionine donates its methyl group to substrates, becoming homocysteine. Homocysteine can then be remethylated to regenerate methionine, completing the cycle .

Pharmacokinetics

It is known that methionine is absorbed in the small intestine and distributed throughout the body, where it can be incorporated into proteins or participate in the methionine cycle .

Result of Action

The donation of the methyl group from L-Methionine-methyl-13C results in the methylation of its target substrates. This methylation can have various effects, depending on the substrate. For example, the methylation of DNA can affect gene expression, while the methylation of proteins can affect their function .

Action Environment

The action of L-Methionine-methyl-13C can be influenced by various environmental factors. For example, the availability of other nutrients, such as vitamins B6 and B12, can affect the efficiency of the methionine cycle . Additionally, the pH and temperature of the environment can affect the stability of L-Methionine-methyl-13C .

Future Directions

The use of L-Methionine-methyl-13C in research is expected to continue, particularly in the field of protein structural analysis . It has been used in untargeted NMR metabolomics of two mouse tumor models, revealing markedly different global methylomes for the models . This technique gave access to the non-DNA methylome and provided clues to a methyl metabolism shift during tumor progression .

properties

IUPAC Name

(2S)-2-amino-4-(113C)methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-YWQIHCTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]SCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Methionine-methyl-13C

CAS RN

49705-26-2
Record name L-Methionine-methyl-13c
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049705262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-METHIONINE-METHYL-13C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55YCX1IL8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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